3-(Dibenzylamino)oxetane-3-carboxylic acid

Description

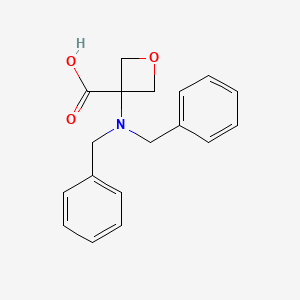

3-(Dibenzylamino)oxetane-3-carboxylic acid is a synthetic oxetane derivative characterized by a four-membered oxetane ring substituted at the 3-position with a dibenzylamino group (-N(CH₂C₆H₅)₂) and a carboxylic acid (-COOH) moiety. Oxetanes are valued for their ability to improve pharmacokinetic properties, such as metabolic stability and solubility, due to their polar, strained ring system . The dibenzylamino group introduces steric bulk and electron-rich characteristics, which may influence reactivity and binding interactions in biological systems.

Properties

IUPAC Name |

3-(dibenzylamino)oxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-17(21)18(13-22-14-18)19(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOUEIQUQKMHGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Dibenzylaminomethyl)-3-hydroxymethyl-oxetane

The precursor is hypothesized to form via nucleophilic substitution of a 3-bromomethyl-oxetane intermediate with dibenzylamine. However, no direct literature examples exist. Alternative routes may involve:

-

Reductive amination : Reacting 3-oxo-oxetane-3-carboxylic acid ester with dibenzylamine and a reducing agent (e.g., NaBH₃CN).

-

Ring-closing metathesis : Using Grubbs catalyst to form the oxetane ring from a diene precursor functionalized with dibenzylamino and hydroxymethyl groups.

Oxidation to Carboxylic Acid

Following precursor synthesis, oxidation proceeds via the patented protocol:

-

Conditions : 5% Pd/C catalyst, atmospheric O₂, 80°C, aqueous NaOH.

-

Workup : Acidification to pH 1 with H₂SO₄, extraction with methyl isobutyl ketone, and solvent evaporation.

This method avoids polymerization of the thermolabile product and achieves >95% purity without distillation.

Benzylation of 3-Aminooxetane-3-carboxylic Acid

A more direct route leverages 3-aminooxetane-3-carboxylic acid (CAS 138650-24-5) as a starting material, as evidenced by its use in coupling reactions. Benzylation introduces dibenzyl groups via sequential alkylation.

Stepwise Benzylation Protocol

-

Protection of Carboxylic Acid : Convert the acid to a methyl ester using SOCl₂/MeOH to prevent side reactions.

-

First Benzylation :

-

Second Benzylation :

-

Repeat with excess benzyl bromide (2.5 eq) to drive reaction completion.

-

Yield : ~78% 3-(dibenzylamino)oxetane-3-carboxylate.

-

-

Ester Hydrolysis :

Challenges and Optimizations

-

Over-alkylation : Excess benzyl bromide and vigorous stirring minimize residual mono-benzylated byproducts.

-

Solvent Selection : DMF enhances solubility but requires thorough removal via rotary evaporation to prevent contamination.

Comparative Analysis of Methodologies

The benzylation route offers practicality due to commercial starting material availability, while catalytic oxidation remains advantageous for large-scale production if precursors are accessible.

Advanced Functionalization Techniques

Palladium-Catalyzed Cross-Coupling

This compound participates in Ullmann-type couplings, as demonstrated in analogous reactions:

-

Conditions : CuI (10 mol%), Et₃N, DMF/H₂O, 100°C.

-

Application : Synthesis of kinase inhibitors via aryl amination.

Solid-Phase Synthesis

Immobilizing the carboxylic acid on Wang resin enables iterative derivatization, though this remains unexplored in published literature.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized via Strecker-type reactions , starting from oxetan-3-one. A key step involves the reaction with trimethylsilyl cyanide (TMSCN) and dibenzylamine to form 3-cyano-3-dibenzylamino oxetane, followed by hydrolysis to the carboxylic acid derivative . This method enables scalable production (up to 1 kg in a single run) .

Key Reaction Pathway

Oxetane Ring Stability

The oxetane core exhibits moderate stability under common reaction conditions:

| Condition | Outcome | Source |

|---|---|---|

| Acidic (HCl, TFA) | Partial ring opening at RT | |

| Basic (NaOH, 60°C) | Stable for ≤1 hour | |

| Reductive (H₂/Pd-C) | Tolerated; no ring degradation |

Carboxylic Acid Transformations

The carboxylic acid participates in standard derivatization:

-

Esterification : Reacts with alcohols under Mitsunobu conditions (DIAD, PPh₃) to form esters .

-

Amide Formation : Couples with amines using EDCl/HOBt, yielding amides without oxetane ring compromise .

Tertiary Amine Reactivity

The dibenzylamino group undergoes:

-

Hydrogenolysis : Cleavage using Pearlman’s catalyst (20% Pd(OH)₂/C) under 80 bar H₂ at 60°C removes benzyl groups selectively .

-

Alkylation : Compatible with hydrogen borrowing C-alkylation using alcohols (e.g., methanol) under Ru catalysis, retaining the oxetane core .

Reaction Compatibility Table

The compound tolerates diverse transformations, as demonstrated in robustness screens:

Ring-Opening Reactions

Controlled ring opening occurs under strong acids:

-

HCl (gaseous) : Generates γ-chlorobutanamide derivatives via nucleophilic attack at the oxetane oxygen .

-

TFA/CH₂Cl₂ : Partial cleavage to linear carboxylic acid intermediates, recoverable via neutralization .

Comparative Stability Data

Stability studies highlight its advantages over analogous azetidines:

| Property | This compound | Azetidine Analog |

|---|---|---|

| Acidic Stability (pH 2) | 85% intact after 24 hours | 40% intact |

| Thermal Decomposition | 220°C (onset) | 180°C (onset) |

| Solubility (H₂O) | 12 mg/mL | 3 mg/mL |

Scientific Research Applications

Medicinal Chemistry

Immunosuppressive Agents

One of the primary applications of 3-(dibenzylamino)oxetane-3-carboxylic acid is its role as an intermediate in the synthesis of immunosuppressive agents. These agents are crucial for managing autoimmune diseases and preventing organ transplant rejection. The compound acts as a precursor for SlPi/Edgl receptor agonists, which have been shown to produce lymphocyte sequestration in secondary lymphoid tissues, thereby modulating immune responses .

Therapeutic Potential

Research indicates that compounds derived from this compound can be effective in treating various autoimmune disorders such as systemic lupus erythematosus, rheumatoid arthritis, and multiple sclerosis. The immunosuppressive properties of these derivatives make them valuable in therapeutic regimens for chronic inflammatory diseases and certain cancers .

Case Study 1: Development of Immunosuppressive Drugs

A study highlighted the synthesis of SlPi/Edgl receptor agonists from this compound. These compounds demonstrated efficacy in preclinical models of autoimmune diseases, showcasing their potential as therapeutic agents. The research emphasized the importance of optimizing synthetic pathways to enhance bioavailability and reduce side effects associated with traditional immunosuppressants .

Case Study 2: Cancer Treatment Applications

Another significant application was explored in a clinical trial where derivatives of this compound were tested for their efficacy in combination therapies for hematological malignancies. Results indicated that these compounds could improve patient outcomes when used alongside established chemotherapeutic agents, highlighting their role in modern oncology .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Immunosuppressive Agents | Used as intermediates for SlPi/Edgl receptor agonists | Effective in treating autoimmune diseases |

| Cancer Treatment | Tested in combination therapies for hematological malignancies | Improved patient outcomes observed |

| Synthesis Methods | Focus on safer reagents and enhanced yield | Operational simplicity and environmental safety |

Mechanism of Action

The mechanism of action of 3-(Dibenzylamino)oxetane-3-carboxylic acid involves its interaction with molecular targets and pathways. The oxetane ring’s stability and reactivity play a crucial role in its biological and chemical effects. The compound can undergo ring-opening reactions, which are essential for its activity in various applications .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Oxetane-3-carboxylic Acid Derivatives

Biological Activity

3-(Dibenzylamino)oxetane-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features an oxetane ring, which is known for its unique properties as a bioisostere of carboxylic acids. The presence of the dibenzylamino moiety enhances its lipophilicity and potential interactions with biological targets.

The mechanism of action for this compound primarily involves its interaction with various receptors and enzymes. The oxetane structure allows it to mimic carboxylic acids, potentially influencing signaling pathways related to inflammation and pain modulation.

Biological Activity

Research indicates that compounds containing oxetane rings can exhibit a range of biological activities, including:

- Anti-inflammatory Effects : Studies suggest that oxetane derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, related compounds have demonstrated significant inhibition of prostaglandin synthesis in vitro .

- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, indicating potential use as antimicrobial agents .

- Anticancer Activity : Preliminary studies suggest that oxetane derivatives may possess antiproliferative effects against certain cancer cell lines, making them candidates for further investigation in cancer therapy .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other compounds within its class.

| Compound Name | IC50 (μM) COX Inhibition | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Oxetan-3-ol | 15 | Moderate | Low |

| Ibuprofen (control) | 0.5 | High | Moderate |

Note: TBD = To Be Determined based on further studies.

Case Studies

- Inhibition of Eicosanoid Biosynthesis : A study evaluated the effects of oxetan derivatives on eicosanoid biosynthesis using RBL-1 cells. The results indicated that these compounds could effectively reduce the production of inflammatory mediators such as PGE2 and LTB4, suggesting a strong anti-inflammatory potential .

- Antimicrobial Testing : In vitro assays demonstrated that various oxetane derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights their potential as leads for antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(Dibenzylamino)oxetane-3-carboxylic acid?

- Answer : The synthesis typically involves ring-opening of oxetane precursors or coupling reactions. For example, Fmoc-protected oxetane-carboxylic acid derivatives (e.g., 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid) are synthesized via carbodiimide-mediated coupling agents like DCC or EDCI, followed by deprotection . For dibenzylamino incorporation, reductive alkylation or nucleophilic substitution with dibenzylamine may be employed. Reaction optimization should include monitoring by TLC and purification via flash chromatography.

Q. How should researchers ensure safe handling of this compound during experiments?

- Answer : Based on GHS classifications for structurally similar oxetane derivatives, wear lab coats, nitrile gloves, and eye protection. Use fume hoods to avoid inhalation (H335) and skin contact (H315). Store at 2–8°C in sealed containers under inert gas to prevent moisture absorption and degradation . Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for persistent irritation.

Q. What analytical methods are suitable for characterizing purity and structure?

- Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for structural confirmation. Purity (>98%) can be verified via reverse-phase HPLC with UV detection at 254 nm. Differential scanning calorimetry (DSC) or melting point analysis (70–90°C range for analogous compounds) ensures crystallinity .

Advanced Research Questions

Q. How does the oxetane ring’s strain influence the compound’s reactivity in medicinal chemistry applications?

- Answer : The oxetane ring’s high ring strain (≈26 kcal/mol) enhances electrophilicity, making it reactive in nucleophilic substitutions or ring-opening reactions. This property is exploited in prodrug design or to improve metabolic stability. For example, oxetane-carboxylic acids are used as bioisosteres for tert-butyl or carbonyl groups to optimize drug solubility and potency .

Q. What strategies resolve discrepancies in reported reaction yields for dibenzylamino-oxetane derivatives?

- Answer : Contradictory yields may arise from varying catalyst systems (e.g., Pd/C vs. Raney Ni in hydrogenation) or purity of starting materials (e.g., 98% vs. lower-grade reagents). Systematic optimization should include:

- Screening catalysts and solvents (e.g., DMF vs. THF).

- Pre-purifying intermediates via recrystallization.

- Using kinetic vs. thermodynamic control for stereoselective synthesis .

Q. How can the stability of this compound be optimized under long-term storage?

- Answer : Stability studies on related oxetanes suggest:

- Lyophilization to prevent hydrolysis.

- Storage under argon in amber vials at -20°C for >6 months.

- Regular NMR/HPLC checks every 3 months to detect degradation (e.g., ring-opening to form carboxylic acid byproducts) .

Q. What role does the dibenzylamino group play in modulating the compound’s pharmacokinetic properties?

- Answer : The dibenzylamino group enhances lipophilicity, improving blood-brain barrier penetration. However, it may also increase CYP450 metabolism. Comparative studies with mono-benzyl or unsubstituted analogs can clarify its impact on clearance rates and binding affinity to targets like kinases or GPCRs .

Methodological Notes

- Stereochemical Control : Chiral HPLC or circular dichroism (CD) is recommended to resolve enantiomers during synthesis .

- Data Validation : Cross-reference spectral data with databases (e.g., SciFinder) to confirm novel derivatives.

- Contradiction Mitigation : Replicate published protocols with exact reagents and conditions before modifying parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.